Talosalate
描述
Talosalate is a compound with the molecular formula C17H12O6 . It is also known by other names such as Phthalidyl salicylate, acetate, and BA 7604-02 . The molecular weight of Talosalate is 312.27 g/mol .
Synthesis Analysis
The synthesis of Talosalate and similar compounds involves the catalytic asymmetric acetalization of carboxylic acids . The key reaction step involves the asymmetric addition of a carboxylic acid to the catalyst-bound intermediate . This addition step enantioselectively constructs a chiral acetal unit that leads to optically enriched phthalidyl esters .
Molecular Structure Analysis
Talosalate has a complex molecular structure. It contains a total of 37 bonds, including 25 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, and 12 aromatic bonds . The InChI representation of Talosalate is InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3
.
Physical And Chemical Properties Analysis
Talosalate has several computed properties. It has a molecular weight of 312.27 g/mol, an XLogP3-AA of 2.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . The exact mass of Talosalate is 312.06338810 g/mol .
Relevant Papers
There are several relevant papers on the topic of Talosalate and similar compounds. These papers can be found on academic databases such as Semantic Scholar and Connected Papers . These resources can provide a wealth of information on the topic and can be used to further explore the subject.
科研应用
Talc Pleurodesis in Medical and Medicolegal Context
Talc pleurodesis is extensively used in the treatment of pneumothorax and pleural effusions. Research shows talc as the most effective agent for this purpose, with evidence suggesting a direct relationship between particle size and side-effect profile. However, concerns regarding pulmonary toxicity and possible carcinogenicity remain. Notably, purified talc in the pleural space has not been implicated in malignancy development, making it a safe and accessible option despite controversies (Baiu, Yevudza, & Shrager, 2020).
Comparison of Pleurodesis Agents
A study comparing talc with other agents like erythromycin and doxycycline in pleurodesis showed that while doxycycline led to severe pleural inflammation and fibrosis, talc-treated animals exhibited milder fibrosis, suggesting its suitability as a pleurodesis agent. Erythromycin demonstrated comparable efficacy with fewer side effects (Miller et al., 2007).
Efficacy in Short-term vs. Long-term Chest Tube Drainage
Investigating the efficacy of talc pleurodesis with different durations of chest tube drainage, one study found no significant difference in pleural effusion recurrence between early (24 hours) and later (72 hours) drain removal. This suggests that a shorter pleurodesis regime using talc is both safe and effective (Goodman & Davies, 2006).
Talc Particle Size, Distribution, and Behavior
Understanding talc particle characteristics is crucial in its application in pleurodesis. Research indicates that talc particle size consistency is significant for safety profiles, and interactions with protein-based solutions result in particle aggregation, influencing the effectiveness of pleurodesis (Gilbert & Haouzi, 2019).
Safety of Talc Pleurodesis
A study focusing on the safety of talc poudrage in malignant pleural effusion found no cases of acute respiratory distress syndrome, confirming the safety of large-particle talc in pleurodesis (Janssen et al., 2007).
性质
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCYQUDTKWHARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867253 | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talosalate | |
CAS RN |
66898-60-0 | |
Record name | Talosalate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALOSALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。